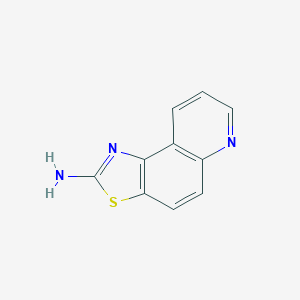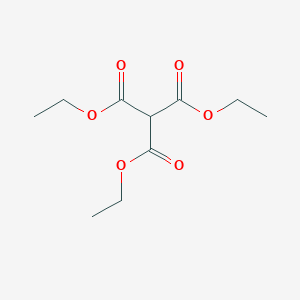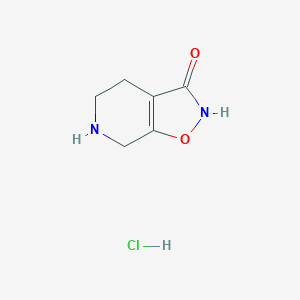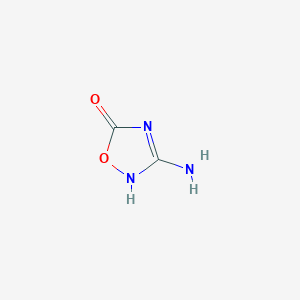
2-(2-Aminoetilsulfanilmetilsulfanil)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-aminoethylthio)methane is an organic compound with the molecular formula C5H14N2S2 and a molecular weight of 166.3 g/mol . This compound is characterized by the presence of two amino groups and two sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Inhibición de la γ-Glutamilcisteína Sintetasa
2-(2-Aminoetilsulfanilmetilsulfanil)etanamina: ha sido identificada como un posible inhibidor de la γ-glutamilcisteína sintetasa . Esta enzima es crucial en la vía de biosíntesis del glutatión, que juega un papel significativo en los mecanismos de desintoxicación celular y defensa antioxidante. Al inhibir esta enzima, los investigadores pueden estudiar los efectos de los niveles reducidos de glutatión en varios procesos celulares, incluido el estrés oxidativo y la resistencia a los fármacos.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is γ-glutamylcysteine synthetase , the first enzyme in the glutathione biosynthesis pathway . This enzyme plays a crucial role in the production of glutathione, a powerful antioxidant that protects cells from damage by reactive oxygen species.
Mode of Action
2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine interacts with its target enzyme by acting as a potential inhibitor . This means it binds to the enzyme and reduces its activity, thereby decreasing the production of glutathione.
Biochemical Pathways
By inhibiting γ-glutamylcysteine synthetase, 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine affects the glutathione biosynthesis pathway . This can lead to a decrease in the levels of glutathione in the cell, which may affect various downstream effects such as the cell’s ability to detoxify harmful compounds and resist oxidative stress.
Pharmacokinetics
The compound’s solubility in chloroform, dichloromethane, and dmso (when heated) suggests that it may be well-absorbed and distributed in the body
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine. For instance, the compound’s solubility and stability might be affected by changes in temperature . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyls
Propiedades
IUPAC Name |
2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S2/c6-1-3-8-5-9-4-2-7/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNRRILYMLFXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCSCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)





